ERAP2 and IRAP Inhibition: Submicromolar Potency of 3,4-DABA Derivatives Versus Poorly Active Hydroxamic Acid Zinc-Binding Groups
In a systematic exploration of 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases, lead compounds achieved submicromolar inhibition of ERAP2 (IC₅₀ = 237 nM) and IRAP (IC₅₀ = 105 nM) [1]. In contrast, co-crystallization studies of ERAP2 with a hydroxamic acid derivative—a classical potent zinc-binding group—revealed that this comparator was poorly active, confirming that engaging the substrate N-terminus recognition properties of the active site (a feature of the 3,4-DABA scaffold) is crucial for inhibitor binding even in the absence of a strong zinc-binding group [2]. Cell-based assays further confirmed that the 3,4-DABA-derived lead compounds effectively downregulate macrophage activation induced by lipopolysaccharide and interferon-γ in vitro [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) against ERAP2 and IRAP enzymes |
|---|---|
| Target Compound Data | 3,4-DABA-derived inhibitor: ERAP2 IC₅₀ = 237 nM; IRAP IC₅₀ = 105 nM |
| Comparator Or Baseline | Hydroxamic acid derivative co-crystallized with ERAP2: poorly active (no quantitative IC₅₀ achievable under same conditions) |
| Quantified Difference | 3,4-DABA derivative achieves submicromolar potency (105–237 nM) while the hydroxamic acid comparator is essentially inactive, despite the latter possessing a classical strong zinc-binding hydroxamate moiety |
| Conditions | In vitro enzymatic inhibition assay; ERAP2 and IRAP recombinant enzymes; co-crystallization with ERAP2 (PDB deposition); cell-based macrophage activation assay with LPS/IFN-γ stimulation |
Why This Matters
For research groups investigating pharmacological modulation of antigen processing or immune responses, the 3,4-DABA scaffold provides a validated entry point with demonstrated submicromolar target engagement, whereas the more common hydroxamic acid zinc-binding approach fails on these targets.
- [1] Papakyriakou A, Zervoudi E, Tsoukalidou S, Mauvais F-X, Sfyroera G, Mastellos DC, van Endert P, Theodorakis EA, Vourloumis D, Stratikos E. 3,4-Diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties. J Med Chem. 2015;58(4):1524-1543. ERAP2 IC₅₀ = 237 nM, IRAP IC₅₀ = 105 nM; cell-based downregulation of macrophage activation confirmed. View Source
- [2] Mpakali A, Giastas P, Mathioudakis N, Mavridis IM, Stratikos E. Crystal structures of ERAP2 complexed with inhibitors reveal pharmacophore requirements for optimizing inhibitor potency. FEBS J. 2017. Comparison of 3,4-DABA inhibitor (medium activity) with poorly active hydroxamic acid derivative; engagement of substrate N-terminus recognition pocket is crucial. View Source
